REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:19])([CH2:17][OH:18])[CH2:3][CH2:4][CH2:5][CH2:6][S:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14].[OH:20]O>C(O)(=O)C.O>[CH3:1][C:2]([CH3:19])([CH2:17][OH:18])[CH2:3][CH2:4][CH2:5][CH2:6][S:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:15])([CH3:16])[CH2:13][OH:14])=[O:20]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCSCCCCC(CO)(C)C)(CO)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×150 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were subsequently washed with saturated NaHCO3 solution (3×100 ml) and saturated NaCl solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried in high vacuo
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCS(=O)CCCCC(CO)(C)C)(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 105% | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |